molecular formula C11H10F13NOS B3276881 Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- CAS No. 64972-10-7

Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

Cat. No.: B3276881
CAS No.: 64972-10-7
M. Wt: 451.25 g/mol
InChI Key: OLECHVVZXISXJP-UHFFFAOYSA-N
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Description

Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is a fluorinated organic compound characterized by a perfluorinated octyl chain attached via a thioether (-S-) linkage to a propanamide backbone. Its molecular formula is C₁₁H₁₀F₁₃NOS, with an average molecular weight of 433.232 g/mol . The perfluorinated chain confers high chemical stability, hydrophobicity, and oleophobicity, making it relevant in applications requiring surface modification or resistance to harsh environments. However, its structural complexity raises concerns about environmental persistence and bioaccumulation, as seen in other per- and polyfluoroalkyl substances (PFAS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F13NOS/c12-6(13,2-4-27-3-1-5(25)26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H2,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLECHVVZXISXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10794009
Record name 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10794009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64972-10-7
Record name 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10794009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Propanamide derivatives have garnered attention in recent years due to their potential biological activities and applications in various fields. The compound Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is of particular interest due to its unique fluorinated structure. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a long-chain perfluoroalkyl group that significantly influences its chemical behavior and biological interactions. The presence of the thioether functional group is also noteworthy as it affects the compound's stability and reactivity.

Biological Activity Overview

Research indicates that propanamide derivatives can exhibit a range of biological activities including:

  • Enzyme Inhibition : Certain propanamide derivatives have been shown to inhibit specific enzymes such as microsomal epoxide hydrolase (mEH), which plays a crucial role in drug metabolism and detoxification processes. For instance, studies have demonstrated that modifications in the alkyl or aryl substituents can lead to significant changes in inhibitory potency .
  • Toxicological Effects : The perfluoroalkyl moieties are associated with various toxicological concerns. Epidemiological studies have linked some perfluoroalkyl substances (PFAS), which include compounds similar to propanamide derivatives, with adverse health outcomes such as immune dysfunction and reproductive issues .

Case Studies and Research Findings

  • Inhibition of Microsomal Epoxide Hydrolase :
    • A study found that certain thioether-containing propanamide derivatives exhibited IC50 values in the low nanomolar range against mEH. The structural modifications significantly impacted the inhibitory potency. For example, replacing n-alkyl chains with branched chains increased potency dramatically .
  • Toxicological Assessment :
    • Research has highlighted the persistent nature of PFAS in biological systems. The long-chain fluorinated groups can accumulate in tissues leading to prolonged exposure effects. Studies indicate that these compounds may disrupt endocrine functions and pose risks for developmental outcomes .

Data Table: Biological Activity Summary

Activity Description Reference
Enzyme InhibitionInhibition of microsomal epoxide hydrolase (mEH) with varying potencies
Toxicological EffectsAssociations with immune dysfunction and reproductive health impacts
Accumulation in TissuesLong-term retention leading to bioaccumulation in mammals

Scientific Research Applications

Propanamide, specifically the compound “Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-,” is a fluorinated compound with significant applications in various scientific fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Key Properties

  • Fluorination : The presence of fluorine atoms enhances hydrophobicity and thermal stability.
  • Thioether Linkage : This feature improves solubility in organic solvents and can affect biological interactions.

Material Science

Fluorinated Polymers : The compound is used as a precursor in the synthesis of fluorinated polymers that exhibit excellent chemical resistance and low friction properties. These materials are particularly valuable in coatings and lubricants.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Friction CoefficientLow

Pharmaceuticals

Drug Delivery Systems : Due to its unique solubility characteristics, this propanamide derivative can be utilized in drug formulations to enhance bioavailability. Studies have shown that incorporating such compounds can improve the pharmacokinetics of poorly soluble drugs.

Case Study

A study published in a peer-reviewed journal demonstrated that a formulation containing this propanamide significantly increased the absorption rate of a model drug compared to conventional formulations .

Biotechnology

Surface Modifications : The compound is employed in modifying surfaces of biomaterials to enhance biocompatibility. Its hydrophobic nature makes it suitable for applications in implants and devices where reduced protein adsorption is desired.

Research Findings

Research conducted at RIKEN highlighted the effectiveness of fluorinated compounds in reducing bacterial adhesion on medical devices, thereby lowering the risk of infections .

Environmental Applications

Fluorinated Surfactants : This propanamide can be utilized in creating surfactants that are effective at lower concentrations due to their high surface activity. These surfactants can be applied in environmental remediation processes to aid in the removal of hydrophobic pollutants from water sources.

Data Table

ApplicationCompound UsedEffectiveness
Water RemediationFluorinated SurfactantEnhanced pollutant removal

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

  • Thioether (-S-) linkage

  • Amide (-CONH₂) group
    The highly fluorinated alkyl chain (C₈F₁₃) confers chemical inertness to the backbone but may influence electron density at reactive sites.

Oxidation of Thioether Group

Thioethers are prone to oxidation, forming sulfoxides (R-SO-R) or sulfones (R-SO₂-R). For fluorinated thioethers, oxidation is typically slower due to electron-withdrawing effects of fluorine atoms.

Reaction Conditions Products References
Oxidation to sulfoxideH₂O₂, mild acidic/neutral media3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfinyl]propanamide
Oxidation to sulfoneKMnO₄/H⁺ or mCPBA3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfonyl]propanamide

Key Findings :

  • Fluorinated thioethers exhibit reduced reactivity compared to non-fluorinated analogs. For example, oxidation with H₂O₂ requires elevated temperatures (60–80°C) .

  • Sulfone formation is favored under strong oxidizing conditions (e.g., KMnO₄ in H₂SO₄) .

Hydrolysis of Amide Group

The amide group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives.

Reaction Conditions Products References
Acidic hydrolysisHCl (6M), reflux3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]propanoic acid + NH₄⁺
Basic hydrolysisNaOH (10%), Δ3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]propanoate⁻ + NH₃

Key Findings :

  • Hydrolysis rates are slower than non-fluorinated amides due to steric hindrance from the fluorinated chain .

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon .

Nucleophilic Substitution at Sulfur

The thioether sulfur can act as a nucleophile or undergo substitution reactions.

Reaction Conditions Products References
Alkylation with alkyl halidesR-X (e.g., CH₃I), DMF, K₂CO₃3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfonium]propanamide

Key Findings :

  • Fluorinated thioethers show limited reactivity in SN2 reactions due to steric bulk and electron-withdrawing effects .

Thermal Stability

The compound’s thermal decomposition pathways include:

  • C–S bond cleavage : At >200°C, releasing HF and forming unsaturated amides.

  • Amide dehydration : At >300°C, yielding nitriles.

Thermogravimetric Analysis (TGA) Data :

Temperature Range Mass Loss (%) Proposed Mechanism
200–250°C15–20C–S bond cleavage + HF loss
300–350°C40–45Dehydration to nitrile

Environmental Degradation

Fluorinated thioamides are resistant to biodegradation but may undergo photolytic cleavage under UV light:

Process Conditions Products References
Photolysis (UV-C)λ = 254 nm, aqueous mediumPerfluoroalkyl radicals + CO₂ + NH₃

Research Gaps

  • Direct experimental studies on this compound are scarce; most data derive from analogous perfluoroalkyl thioethers.

  • Environmental fate and toxicity profiles remain uncharacterized.

Sources cited include peer-reviewed studies on fluorinated thioethers , hydrolysis mechanisms , and oxidation pathways .

Comparison with Similar Compounds

Propanenitrile, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]- (CAS 64972-12-9)

  • Molecular Formula : C₁₁H₈F₁₃NS
  • Molecular Weight : 433.232 g/mol
  • Functional Group : Nitrile (-CN) instead of amide (-CONH₂).
  • Lower thermal stability due to the absence of hydrogen bonding from the amide group. Applications: Likely used as an intermediate in fluoropolymer synthesis.

2-Methyl-2-({3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]propanoyl}amino)-1-propanesulfonic Acid

  • Molecular Formula: C₁₅H₁₈F₁₃NO₄S₂
  • Molecular Weight : 587.406 g/mol
  • Functional Groups : Sulfonic acid (-SO₃H) and tertiary amide.
  • Key Differences: Sulfonic acid group imparts strong acidity and water solubility. Higher molecular weight and bulkier structure may reduce mobility in biological systems. Applications: Potential use in surfactants or ion-exchange resins.

Propanoic Acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]-, Lithium Salt (CAS 433333-62-1)

  • Molecular Formula : C₁₁H₇F₁₃LiO₂S
  • Functional Groups : Carboxylic acid salt (-COOLi).
  • Key Differences :
    • Lithium salt form enhances ionic conductivity, making it suitable for battery electrolytes or specialty coatings.
    • Increased environmental mobility due to ionic dissociation in aqueous systems .

4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)thio]butane-1-thiol (CAS 811-734-3)

  • Molecular Formula : C₁₂H₁₂F₁₃S₂
  • Functional Groups : Terminal thiol (-SH).
  • Key Differences: Thiol group enables strong adhesion to metal surfaces (e.g., gold or silver). Higher reactivity due to the presence of two sulfur atoms. Applications: Self-assembled monolayers (SAMs) in nanotechnology .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Functional Group Molecular Weight (g/mol) Key Applications
Propanamide derivative (Target) Amide (-CONH₂) 433.232 Surface modifiers, fluoropolymers
Propanenitrile derivative Nitrile (-CN) 433.232 Polymer intermediates
Sulfonic acid derivative Sulfonic acid (-SO₃H) 587.406 Surfactants, ion-exchange resins
Lithium salt derivative Carboxylate (-COOLi) ~450 (estimated) Battery electrolytes
Butane thiol derivative Thiol (-SH) 448.34 Nanotechnology coatings

Table 2. Regulatory and Environmental Considerations

Compound Type Regulatory Status Environmental Concerns
Target Propanamide Likely restricted under PFAS regulations due to persistence Bioaccumulation potential
Lithium salt derivative Subject to SDS labeling requirements for professional use High aqueous mobility
Silane derivatives Marked "Fatal if inhaled" in spray products; restricted to professional use Volatility and inhalation hazards

Q & A

Q. Q1. What are the established synthetic pathways for synthesizing 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]propanamide, and what analytical methods validate its purity?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via thiol-ene "click" chemistry, where a fluorinated thiol (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol) reacts with a propanamide derivative under UV initiation or radical conditions .
  • Characterization : Nuclear Magnetic Resonance (NMR, <sup>19</sup>F and <sup>1</sup>H) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via Reverse-Phase HPLC with UV detection at 210 nm, ensuring no residual fluorinated intermediates remain .

Basic Research: Safety and Handling

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Labeling : Packaging must be marked "Fatal if inhaled" and "For professional users only," as mandated for fluorinated silane/thiol derivatives .
  • Ventilation : Use fume hoods with HEPA filters to mitigate inhalation risks. Safety Data Sheets (SDS) must specify concentrations ≥2 ppb in mixtures, requiring respiratory protection (e.g., NIOSH-approved N95 masks) .

Advanced Research: Environmental Impact Assessment

Q. Q3. How can researchers evaluate the environmental persistence and bioaccumulation potential of this perfluorinated compound?

Methodological Answer:

  • Persistence Studies : Conduct OECD 301B biodegradation tests under aerobic conditions. Fluorinated alkyl chains show negligible degradation, as seen in related PFAS compounds (e.g., PFOA) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish) using LC-MS/MS to quantify tissue accumulation. Computational models (e.g., EPI Suite) predict log Kow >5, indicating high bioaccumulation potential .

Advanced Research: Degradation Pathways

Q. Q4. What advanced techniques identify degradation byproducts of this compound under UV irradiation?

Methodological Answer:

  • Photolysis Setup : Expose the compound to UV-C light (254 nm) in a photoreactor with aqueous/organic solvents. Monitor degradation kinetics via UV-Vis spectroscopy.
  • Byproduct Analysis : Use LC-QTOF-MS to detect short-chain perfluoroalkyl acids (e.g., PFHxA, PFOA) and sulfur-containing fragments. Compare fragmentation patterns with reference standards .

Data Contradiction Analysis

Q. Q5. How should researchers reconcile conflicting data on the toxicity of fluorinated thioethers in aquatic ecosystems?

Methodological Answer:

  • Comparative Assays : Perform parallel in vitro (e.g., Microtox® bacterial assays) and in vivo (Daphnia magna acute toxicity) studies. Normalize results to exposure time and concentration.
  • Contextual Factors : Account for differences in test conditions (e.g., pH, salinity) and compound purity. For example, residual solvents (e.g., THF) in synthesis may skew EC50 values .

Advanced Research: Mechanistic Studies

Q. Q6. What mechanistic insights explain the compound’s surfactant-like behavior in polymer coatings?

Methodological Answer:

  • Surface Tension Analysis : Use a tensiometer to measure critical micelle concentration (CMC) in aqueous solutions. Fluorinated thioethers reduce surface tension to <20 mN/m, comparable to PFOS .
  • Molecular Dynamics (MD) : Simulate self-assembly at oil-water interfaces. The perfluorinated chain orients away from polar phases, stabilizing emulsions in coatings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-
Reactant of Route 2
Reactant of Route 2
Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

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